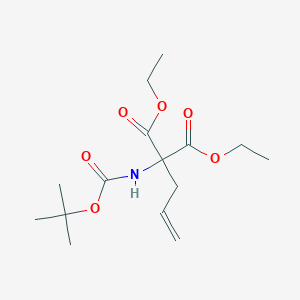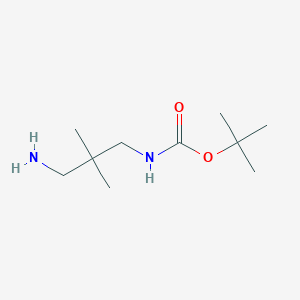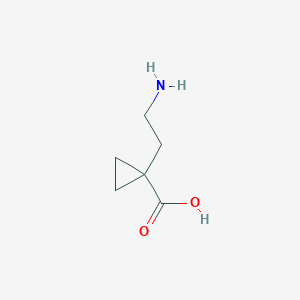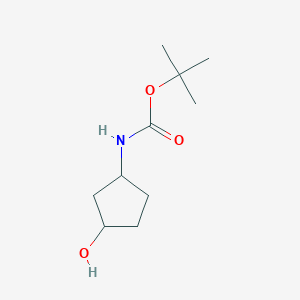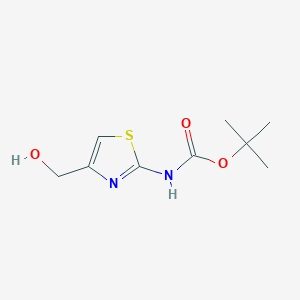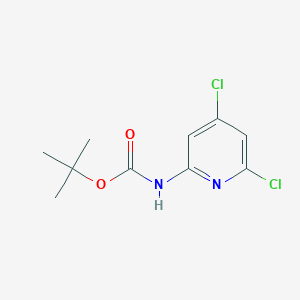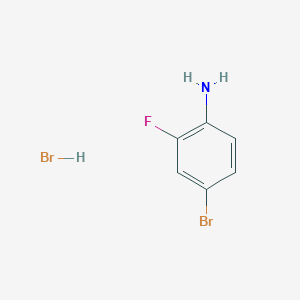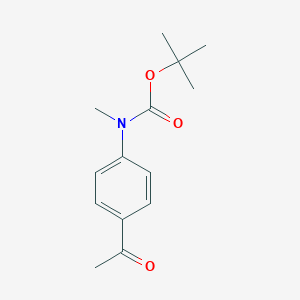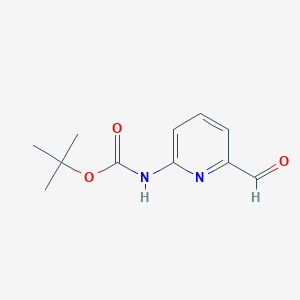
tert-Butyl (6-formylpyridin-2-yl)carbamate
Vue d'ensemble
Description
Tert-Butyl (6-formylpyridin-2-yl)carbamate, also known as tert-butyl carbamate, is a compound that is used in a variety of scientific applications. It is a colorless, odorless, and non-toxic organic compound that has been used in a variety of laboratory experiments and research. It is a derivative of the pyridine family and is composed of a tert-butyl group, a formyl group, and a carbamate group. The structure of this compound is relatively stable and it is soluble in many organic solvents. It is a versatile compound that has a wide range of applications in both organic and inorganic chemistry.
Applications De Recherche Scientifique
Isomorphous Crystal Structures : The compound forms part of an isostructural family of compounds, exhibiting bifurcated hydrogen and halogen bonds involving carbonyl groups. This characteristic is crucial in understanding the crystal structures and properties of related diacetylenes (Baillargeon et al., 2017).
Synthesis and Cytotoxic Activity : tert-Butyl (6-formylpyridin-2-yl)carbamate has been synthesized as an intermediate in the production of natural products like jaspine B, which shows cytotoxic activity against human carcinoma cell lines. This highlights its potential in the development of cancer therapeutics (Tang et al., 2014).
Chiral Inversion in Synthesis : The compound plays a role in efficient chiral inversion processes. This is significant in chemical synthesis, especially in producing compounds with specific chirality, which is important in drug development and other applications (Li et al., 2015).
Role in Anticancer Drug Intermediates : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. Its synthesis and optimization are crucial in the development of new anticancer therapies (Zhang et al., 2018).
Protease Inhibitor Building Blocks : The compound has been used in the synthesis of stereoselective protease inhibitors, showing its potential in the development of new therapeutic agents (Ghosh et al., 2017).
Applications in Organic Electronics : Its derivatives have been explored in the creation of cationic iridium(III) complexes with unique photophysical properties, indicating potential applications in organic electronics and sensing technologies (Shan et al., 2011).
Molecular Structure Analysis : Studies on its molecular structure, particularly through crystallographic methods, help in understanding the nature of molecular interactions and bonding patterns, which is fundamental in materials science and molecular engineering (Das et al., 2016).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H317, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Analyse Biochimique
Biochemical Properties
tert-Butyl (6-formylpyridin-2-yl)carbamate: plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aldehyde dehydrogenase and pyridoxal kinase . The formyl group in the compound can act as a substrate for aldehyde dehydrogenase, leading to the formation of carboxylic acids. Additionally, the pyridine ring can interact with pyridoxal kinase, influencing the phosphorylation of pyridoxal to pyridoxal phosphate, a crucial cofactor in various enzymatic reactions. These interactions highlight the compound’s potential to modulate enzymatic activities and biochemical pathways.
Cellular Effects
The effects of This compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. For instance, it can enhance the expression of genes involved in oxidative stress response and detoxification pathways. Furthermore, the compound’s interaction with metabolic enzymes can alter cellular metabolism, leading to changes in the levels of key metabolites. These effects underscore the compound’s potential to impact cell function and homeostasis.
Molecular Mechanism
At the molecular level, This compound exerts its effects through various binding interactions and enzyme modulation . The formyl group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further influencing protein function. These molecular interactions contribute to the compound’s ability to modulate enzymatic activities and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to its stability and degradation . The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to light and oxygen. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings. Its degradation products may also contribute to its overall biological activity, necessitating careful consideration of storage and handling conditions.
Dosage Effects in Animal Models
The effects of This compound in animal models vary with different dosages . At low doses, the compound can enhance enzymatic activities and improve metabolic functions. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced. These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound: is involved in several metabolic pathways, particularly those related to aldehyde metabolism and pyridoxal phosphate synthesis . The compound can be metabolized by aldehyde dehydrogenase to form carboxylic acids, which are further processed in the tricarboxylic acid cycle. Additionally, its interaction with pyridoxal kinase can influence the synthesis of pyridoxal phosphate, a vital cofactor in amino acid metabolism. These metabolic interactions underscore the compound’s role in modulating key biochemical pathways.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins . The compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream. Additionally, it can be taken up by cells through specific transporters, such as organic anion transporters. These interactions influence the compound’s localization and accumulation in various tissues, impacting its overall biological activity.
Subcellular Localization
The subcellular localization of This compound is influenced by targeting signals and post-translational modifications . The compound can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular function. Targeting signals, such as mitochondrial targeting sequences, can direct the compound to these organelles. Additionally, post-translational modifications, such as phosphorylation, can influence its activity and function within cells.
Propriétés
IUPAC Name |
tert-butyl N-(6-formylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLOFXUVYJUBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591170 | |
| Record name | tert-Butyl (6-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956523-98-1 | |
| Record name | tert-Butyl (6-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


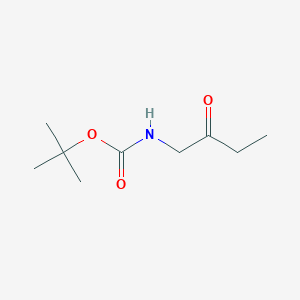
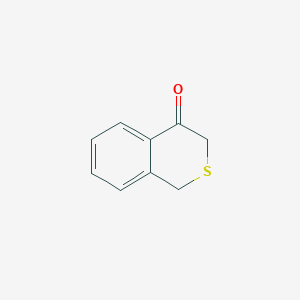
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)
